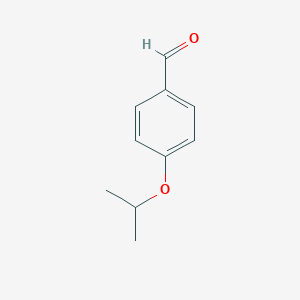

4-Isopropoxybenzaldehyde

Descripción general

Descripción

Métodos De Preparación

La síntesis de ALDH1A3-IN-3 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas exactas y las condiciones de reacción se detallan en varios artículos de investigación y patentes. Los métodos de producción industrial para ALDH1A3-IN-3 no están ampliamente documentados, pero generalmente implican técnicas de síntesis a gran escala que aseguran un alto rendimiento y pureza.

Análisis De Reacciones Químicas

ALDH1A3-IN-3 experimenta varias reacciones químicas, incluida la oxidación y la reducción. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de ALDH1A3-IN-3 puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

ALDH1A3-IN-3 se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas en la investigación del cáncer. Se ha demostrado que inhibe la actividad de ALDH1A3, que se sobreexpresa en varios tipos de cáncer, incluido el cáncer de próstata . Al dirigirse a ALDH1A3, ALDH1A3-IN-3 puede potencialmente reducir la proliferación y la metástasis de las células cancerosas . Además, ALDH1A3-IN-3 se ha utilizado en estudios para comprender el papel de ALDH1A3 en las células madre cancerosas y su impacto en la quimiorresistencia .

Mecanismo De Acción

El mecanismo de acción de ALDH1A3-IN-3 implica la inhibición de la actividad enzimática de ALDH1A3. ALDH1A3 es responsable de la oxidación del retinaldehído a ácido retinoico, un paso crucial en la vía de señalización del ácido retinoico . Al inhibir ALDH1A3, ALDH1A3-IN-3 interrumpe esta vía, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas . Los objetivos moleculares de ALDH1A3-IN-3 incluyen el sitio activo de la enzima ALDH1A3, donde se une y evita que la enzima catalice su reacción .

Comparación Con Compuestos Similares

ALDH1A3-IN-3 es único en su alta selectividad y potencia como inhibidor de ALDH1A3. Compuestos similares incluyen otros inhibidores de ALDH como ALDH1A1-IN-1 y ALDH3A1-IN-2 . Estos compuestos también inhiben las enzimas aldehído deshidrogenasa pero pueden tener diferentes perfiles de selectividad y potencia. Por ejemplo, ALDH1A1-IN-1 es más selectivo para ALDH1A1, mientras que ALDH3A1-IN-2 se dirige a ALDH3A1 . La singularidad de ALDH1A3-IN-3 radica en su capacidad para inhibir específicamente ALDH1A3 con alta potencia, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Propiedades

IUPAC Name |

4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDANSDASCKBVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290510 | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18962-05-5 | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18962-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18962-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

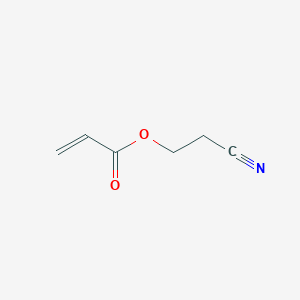

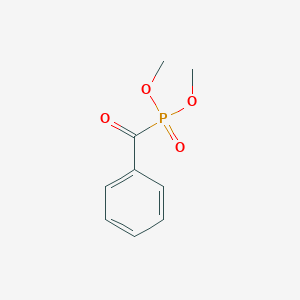

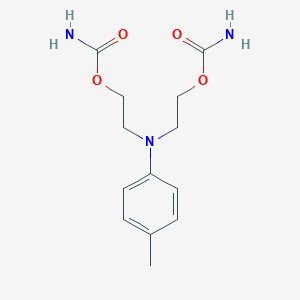

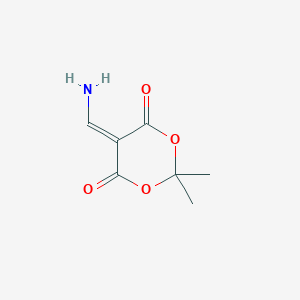

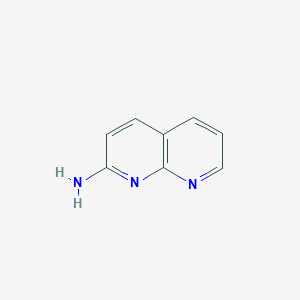

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

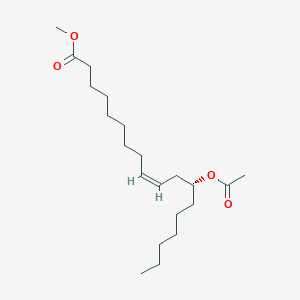

Feasible Synthetic Routes

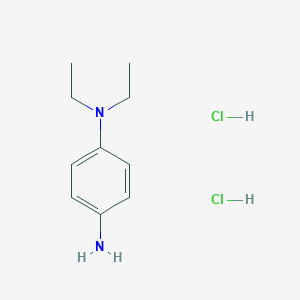

Q1: Can 4-Isopropoxybenzaldehyde be used as a starting material to synthesize more complex molecules?

A1: Yes, this compound can be used as a building block in organic synthesis. For instance, it reacts with ethyl cyanoacetate to yield ethyl 2-cyano-3-(4-isopropoxyphenyl)acrylate. [] This acrylate derivative can then be further reacted with 2-methoxyphenylmagnesium bromide to produce ethyl 2-cyano-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionate. [] This synthetic route highlights the versatility of this compound in constructing molecules with potentially interesting biological activities.

Q2: How do certain fungi interact with 4-alkoxybenzoic acids, and what is the significance of these interactions?

A2: Research indicates that the lignin-decomposing fungus Polyporus dichrous can modify the structure of 4-alkoxybenzoic acids, including derivatives like 3-ethoxy-4-isopropoxybenzoic acid. [, ] This fungus exhibits several metabolic pathways, including:

- 4-Dealkylation: Removing the alkyl group at the 4-position of the benzene ring (e.g., converting 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-hydroxybenzoic acid). [, ]

- Hydroxylation: Introducing a hydroxyl group onto the 4-alkoxy group (e.g., oxidizing 3-ethoxy-4-isopropoxybenzoic acid to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol). [, ]

- Carboxyl Reduction: Converting the carboxylic acid group to an aldehyde or alcohol (e.g., reducing 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-isopropoxybenzaldehyde or 3-ethoxy-4-isopropoxybenzyl alcohol). [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)